![molecular formula C16H16ClN3O2S B2932049 2-[2-(4-chloro-2-methylphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 18248-41-4](/img/structure/B2932049.png)
2-[2-(4-chloro-2-methylphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
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Overview
Description
2-[2-(4-Chloro-2-methylphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide, referred to as 2CMPH, is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been used in a variety of research applications, including drug development and medical research.
Scientific Research Applications
Herbicidal Applications
The compound is used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and are used to combat many species of plants . The herbicidal activity of these compounds has been tested under greenhouse conditions .
Anti-bacterial Activity
The compound has been used in the investigation of anti-bacterial activity . The directed phenoxy properties and controlled acidic content of the compound have been found to have consistent anti-microbial activity .
Anti-cancer Properties
The compound has been found to have anti-cancer properties . The specific mechanism of action is not mentioned, but it is suggested that the phenoxy properties and controlled acidic content of the compound contribute to this activity .
Anti-tumor Properties
In addition to its anti-cancer properties, the compound has also been found to have anti-tumor properties . This suggests that it could potentially be used in the treatment of various types of tumors .
Analgesic Properties
The compound has been found to have analgesic (pain-relieving) properties . This suggests that it could potentially be used in the treatment of pain .
Anti-inflammatory Properties
The compound has been found to have anti-inflammatory properties . This suggests that it could potentially be used in the treatment of inflammation .
Treatment of Insulin Resistance and Hyperglycemia
The compound, when substituted with suitable ligands in appropriate positions, has been found to be effective in the treatment of insulin resistance and hyperglycemia .
Use in Pesticide Formulations
The compound and its derivatives are also used in pesticide formulations . They are used to control competing vegetation so that planted seedlings can become established and grow to renew forests .
Mechanism of Action
Target of Action
It’s structurally related to the (4-chloro-2-methylphenoxy) acetic acid (mcpa) herbicide , which belongs to the group of synthetic auxins . Synthetic auxins are known to target plant growth regulators .
Mode of Action
Considering its structural similarity to mcpa, it’s plausible that it may also act as a growth regulator . Growth regulators typically function by disrupting normal plant growth patterns, causing abnormal growth that can eventually lead to the death of the plant .
Biochemical Pathways
Synthetic auxins like mcpa generally affect plant growth by mimicking the action of natural auxin hormones . These hormones regulate various aspects of plant growth and development, including cell division, elongation, and differentiation .
Result of Action
Synthetic auxins like mcpa generally cause abnormal growth patterns in plants, which can lead to their death .
Action Environment
Factors such as temperature, moisture, and soil composition can generally affect the efficacy and stability of herbicides .
properties
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-9-12(17)7-8-14(11)22-10-15(21)19-20-16(23)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOSQATNQQRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chloro-2-methylphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide |
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